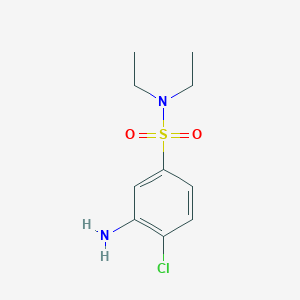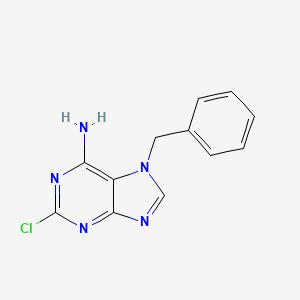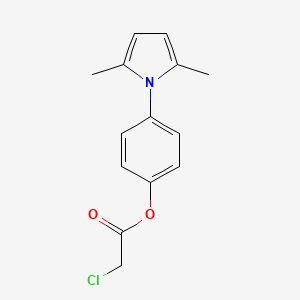
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester (CAPE) is a synthetic compound that has been studied for its potential applications in scientific research. CAPE is a derivative of pyrrol-1-yl-phenyl ester, which is a member of the pyrrol-1-yl-phenyl family of compounds. CAPE has been found to be a useful tool for studying the biochemical and physiological effects of various compounds.
Scientific Research Applications
Applications of Chloroacetic Acids
Pharmaceuticals and Insecticides
Chloroacetic acid is a chemical intermediate for the production of various pharmaceuticals and insecticides .
Herbicides
The sodium salt of trichloroacetic acid is used as a weedkiller .
Thickening Agents
Chloroacetic acid is used in the manufacturing of thickening agents carboxymethyl cellulose and carboxymethyl starch .
Dyes and Other Products
It is used in the production of dyes, oilfield chemicals, papermaking chemicals, textile additives, surfactants, electroplating, spices, and flavors .
Precursor to Herbicides
It acts as a precursor to the important herbicides glyphosate and 2-methyl-4-chlorophenoxyacetic acid (MCPA) .
Bacteriostat and Preservative
Chloroacetic acid is used as a bacteriostat and a preservative .
Applications of Pyrrole Derivatives
Drug Discovery
Pyrrole derivatives have diverse applications in drug discovery, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Material Science
Pyrrole derivatives are used in material science due to their unique properties .
Catalysis
Pyrrole derivatives are used in catalysis .
Electrochromic Applications
Polypyrrole derivatives are used in numerous applications including batteries, supercapacitors, electrochemical sensors, mechanical actuators, electromagnetic interference shielding, drug delivery systems, and optoelectronic devices .
Synthesis of Biologically Active Molecules
The pyrrole moiety is a fundamental building block for many biologically active molecules .
Organic Dyes and Conjugated Polymers
Pyrrole is the basis for a wide range of products, including organic dyes and conjugated polymers .
properties
IUPAC Name |
[4-(2,5-dimethylpyrrol-1-yl)phenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10-3-4-11(2)16(10)12-5-7-13(8-6-12)18-14(17)9-15/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFQWOOHHRUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-acetic acid 4-(2,5-dimethyl-pyrrol-1-yl)-phenyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

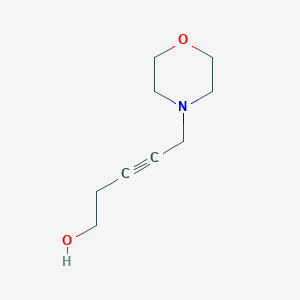
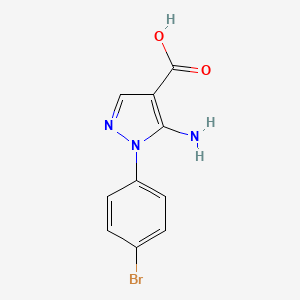
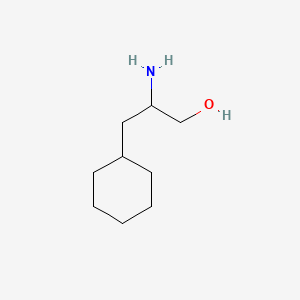
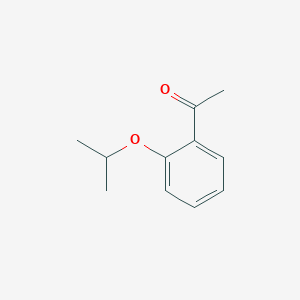
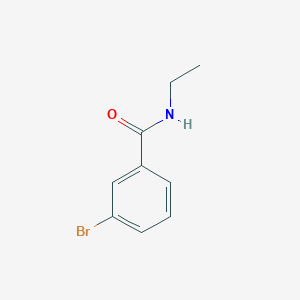
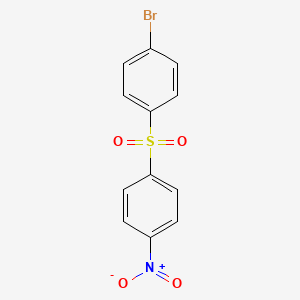
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
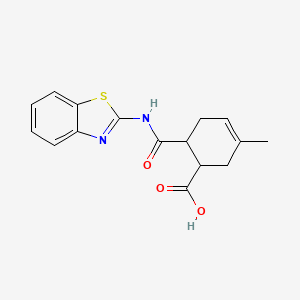
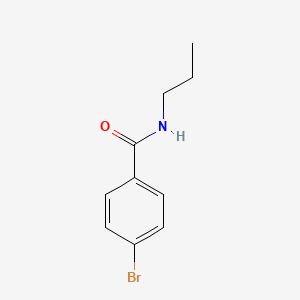
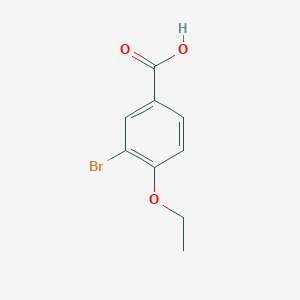
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)
